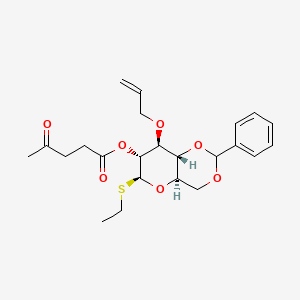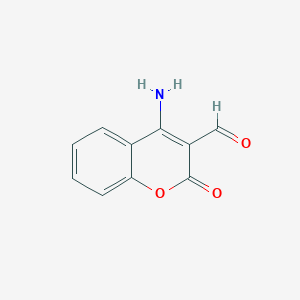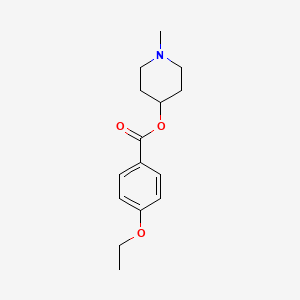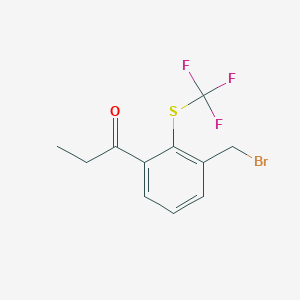
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, benzylidene, levulinoyl, and thio groups attached to a glucopyranoside backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene to form a benzylidene acetal.
Introduction of Allyl Group: The allyl group is introduced at the 3-O position through an allylation reaction.
Levulinoylation: The levulinoyl group is introduced at the 2-O position using levulinic acid or its derivatives.
Thio Group Introduction: The thio group is introduced at the 1-position using thioglycosylation reactions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The levulinoyl group can be reduced to form hydroxyl derivatives.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or diols.
Substitution: Thioethers or amines.
科学研究应用
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Synthetic Carbohydrate Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in glycosylation processes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of therapeutic agents.
Industrial Applications: Used in the development of novel materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is primarily related to its ability to participate in glycosylation reactions. The thio group at the 1-position allows it to act as a glycosyl donor, facilitating the formation of glycosidic bonds with acceptor molecules. This makes it a valuable tool in the synthesis of glycosides and other carbohydrate derivatives.
相似化合物的比较
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can be compared with other similar compounds such as:
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside: Similar structure but with a naphthylmethyl group instead of a levulinoyl group.
Ethyl 3-O-allyl-4,6-O-benzylidene-beta-D-thiogalactopyranoside: Similar structure but with a galactopyranoside backbone instead of a glucopyranoside backbone.
属性
分子式 |
C23H30O7S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate |
InChI |
InChI=1S/C23H30O7S/c1-4-13-26-20-19-17(14-27-22(30-19)16-9-7-6-8-10-16)28-23(31-5-2)21(20)29-18(25)12-11-15(3)24/h4,6-10,17,19-23H,1,5,11-14H2,2-3H3/t17-,19-,20+,21-,22?,23+/m1/s1 |
InChI 键 |
OGWFYSHNLIMWKF-DLOUCXPLSA-N |
手性 SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
规范 SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)





![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)

